molecular formula C17H27NO2 B1678279 2-Ethylhexyl 4-(dimethylamino)benzoate CAS No. 21245-02-3

2-Ethylhexyl 4-(dimethylamino)benzoate

Cat. No. B1678279
CAS RN: 21245-02-3
M. Wt: 277.4 g/mol
InChI Key: WYWZRNAHINYAEF-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4-(dimethylamino)benzoate is an organic UV filter widely used in the preparation of sunscreens and ultrathin films of acrylates .


Molecular Structure Analysis

The molecular formula of 2-Ethylhexyl 4-(dimethylamino)benzoate is C17H27NO2 . Its molecular weight is 277.40 . The linear formula is (CH3)2NC6H4CO2CH2CH(C2H5)(CH2)3CH3 .


Physical And Chemical Properties Analysis

2-Ethylhexyl 4-(dimethylamino)benzoate is a liquid at 20 degrees Celsius . It has a refractive index of 1.542 , a boiling point of 325 degrees Celsius , and a density of 0.995 g/mL at 25 degrees Celsius . It is insoluble in water but soluble in alcohol .

Scientific Research Applications

Biotransformation and Metabolism

EDP undergoes biotransformation, resulting in metabolites like N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). These metabolites were identified in rat liver microsomes and human urine, indicating EDP's metabolic pathway and potential for human absorption and excretion (León et al., 2009).

Analytical Determination

Techniques like micro-porous membrane liquid–liquid extraction and gas chromatography-mass spectrometric detection have been developed for detecting EDP in biological samples, such as urine and wine. This is crucial for studying its environmental impact and human exposure (March, Genestar, & Simonet, 2009).

Environmental Impact

Studies on EDP's photochemical transformation under aquatic conditions revealed its persistence and transformation products in sunlit surface waters. This is vital for understanding the environmental fate of EDP and its potential impact on aquatic ecosystems (Calza et al., 2016).

Safety And Hazards

2-Ethylhexyl 4-(dimethylamino)benzoate is classified as a reproductive toxin 1B . It may cause skin irritation and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

2-ethylhexyl 4-(dimethylamino)benzoate
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InChI

InChI=1S/C17H27NO2/c1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h9-12,14H,5-8,13H2,1-4H3
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InChI Key

WYWZRNAHINYAEF-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
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Molecular Formula

C17H27NO2
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DSSTOX Substance ID

DTXSID7029320
Record name 2-Ethylhexyl 4-(dimethylamino)benzoate
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Molecular Weight

277.4 g/mol
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Physical Description

Pale yellow liquid; [MSDSonline]
Record name Padimate O
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Boiling Point

325 °C
Record name Padimate O
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Solubility

Insoluble, Soluble in alcohol, isopropyl alcohol, mineral oil; practically insoluble in water, glycerin, propylene glycol
Record name Padimate O
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Density

0.995 g/cu cm at 25 °C
Record name PADIMATE O
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Mechanism of Action

It is proposed that simultaneous contact of padimate O with keratinocytes can stimulate the diffusion through human epidermis. Upon photoexcitation, padimate O generates singlet oxygen and forms carbon-centred free radicals. While padimate O attenuates simple and repairable, UV-induced cellular damage, it may also increase complex chemical damage that is more difficult to repair by normal cells., Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/, ... The photomutagenic sunscreen Padimate-O attacks DNA on illumination with simulated sunlight, producing strand breaks and lesions that are labile to N,N'-dimethylethylenediamine but few, if any, cyclobutane dimers or other direct photoproducts. The damage can be completely suppressed by the free radical quenchers Tris, ethanol, mannitol and dimethylsulfoxide, which is commonly used as a solvent in conventional photomutagenicity assays., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
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Product Name

2-Ethylhexyl 4-(dimethylamino)benzoate

Color/Form

Light yellow, mobile liquid, Colorless liquid

CAS RN

21245-02-3
Record name 4-(Dimethylamino)benzoic acid 2-ethylhexyl ester
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Record name Padimate o [USAN:USP]
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Record name 2-ethylhexyl 4-(dimethylamino)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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